molecular formula C15H18N2O B8753565 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol CAS No. 75446-47-8

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Cat. No. B8753565
M. Wt: 242.32 g/mol
InChI Key: DMACQZNTADQBCK-UHFFFAOYSA-N
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Patent
US05242933

Procedure details

95.01 g of 3-bromoquinoline were treated with 200 ml of a 2.5M solution of butyllithium in hexane and 51.62 g of 1-methylpiperid-4-one in accordance with the procedure described in Stage A of Example 1, in order to obtain the expected product.
Quantity
95.01 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
53.84%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([Li])CCC.[CH3:17][N:18]1[CH2:23][CH2:22][C:21](=[O:24])[CH2:20][CH2:19]1>CCCCCC>[OH:24][C:21]1([C:2]2[CH:3]=[N:4][C:5]3[C:10]([CH:11]=2)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:22][CH2:23][N:18]([CH3:17])[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
95.01 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
51.62 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CCN(CC1)C)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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